2-Acetyl-5-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

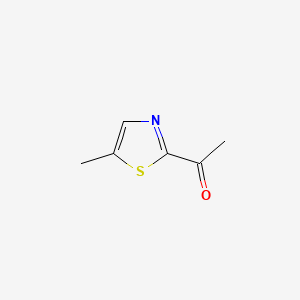

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOBPVBSAXXNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336158 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-17-2 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-5-methylthiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS2VTL8AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-5-methylthiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Acetyl-5-methylthiazole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced details of this heterocyclic compound. All quantitative data is presented in clear, structured tables, and a detailed experimental protocol for its synthesis is provided.

Core Chemical Properties and Structure

This compound is a substituted thiazole derivative with the molecular formula C₆H₇NOS.[1] Its chemical structure consists of a thiazole ring acetylated at the 2-position and methylated at the 5-position.

Chemical Structure

The structural details of this compound are fundamental to understanding its reactivity and potential applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| SMILES | CC(=O)c1ncc(C)s1 | |

| InChI Key | ZGOBPVBSAXXNES-UHFFFAOYSA-N | [1] |

| Boiling Point | 229-231 °C (estimated) | |

| Melting Point | 30 °C (estimated) | |

| Density | 1.18 g/cm³ (estimated) | |

| Solubility | Soluble in alcohol. Water solubility estimated at 7504 mg/L at 25 °C. |

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and data for analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -CH₃ at C5), ~2.7 (s, 3H, -COCH₃), ~7.8 (s, 1H, thiazole-H at C4) |

| ¹³C NMR | δ (ppm): ~15 (C-CH₃), ~25 (-COCH₃), ~125 (thiazole C4), ~145 (thiazole C5), ~165 (thiazole C2), ~190 (C=O) |

| IR (Infrared) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1680 (C=O stretch), ~1540, ~1480 (thiazole ring vibrations) |

| Mass Spectrometry (MS) | m/z: 141 (M+), 126 ([M-CH₃]+), 98 ([M-COCH₃]+), 43 ([CH₃CO]+) |

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. This protocol outlines a plausible method for the synthesis of this compound.

References

2-Acetyl-5-methylthiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-5-methylthiazole, a heterocyclic compound with applications in flavor chemistry and potential for broader use in research and development. This document details its fundamental chemical properties, including its CAS number and molecular weight, and presents available analytical data. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related thiazole derivatives. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a substituted thiazole, a class of sulfur- and nitrogen-containing heterocyclic compounds. Thiazole derivatives are of significant interest due to their presence in various natural products and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59303-17-2 | |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.191 g/mol | [1] |

| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one | |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Solubility | Information not readily available; likely soluble in organic solvents |

Synthesis of Thiazole Derivatives

General Experimental Protocol: Acetylation of a Bromothiazole Derivative

This protocol is adapted from a patented method for the synthesis of 2-acetylthiazole.[2]

Objective: To synthesize an acetylthiazole derivative via lithiation and subsequent acylation of a bromothiazole precursor.

Materials:

-

2-Bromo-5-methylthiazole (precursor)

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

-

Ethyl acetate

-

Anhydrous organic solvent (e.g., toluene, benzene)[2]

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-5-methylthiazole in an anhydrous solvent such as THF or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 1 to 1.5 molar equivalents) to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for a specified time (e.g., 1 hour) to ensure complete lithiation.

-

To the resulting solution of 2-lithio-5-methylthiazole, add ethyl acetate (typically 1.3 to 2 molar equivalents) dropwise, again maintaining the temperature at -78 °C.[2] The reaction is typically stirred for 1.5 to 2 hours at this temperature.[2]

-

After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 2: GC Retention Indices for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | DB-1 (non-polar) | 1076 | [1] |

| Capillary | DB-Wax (polar) | 1685 | [1] |

General GC-MS Protocol: This is a general protocol and should be optimized for the specific instrument and column used.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to ensure vaporization (e.g., 250 °C).

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-1 or DB-Wax). The column is housed in an oven where the temperature is programmed to increase over time (a temperature ramp) to elute compounds based on their boiling points and interactions with the column's stationary phase.[1]

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

Caption: A typical workflow for the analysis of a volatile compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. While a specific HPLC method for this compound was not found, methods for other thiazole derivatives can be adapted. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be effective for analyzing complex mixtures containing thiazoles.[4]

General HPLC Protocol (Reversed-Phase):

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component can be adjusted to optimize the separation of ionizable compounds.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.

-

Injection: Inject a defined volume of the sample into the HPLC system.

-

Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18 for reversed-phase). The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to improve separation.

-

Detection: As the separated components elute from the column, they pass through a detector (e.g., a UV-Vis detector set at a wavelength where the analyte absorbs).

-

Quantification: The area under the chromatographic peak is proportional to the concentration of the analyte, which can be determined by comparison to a calibration curve prepared from standards of known concentration.

Biological Activity and Applications

The biological activities of this compound have not been extensively studied. However, the broader class of thiazole derivatives is known for a wide range of pharmacological effects. Many 2-aminothiazole derivatives, for example, have been investigated for their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[5] The thiazole ring is a key structural motif in a number of approved drugs.

Given the structural similarity to other biologically active thiazoles, this compound could be a candidate for screening in various biological assays to explore its therapeutic potential. Its primary current application appears to be in the flavor and fragrance industry, as many thiazoles are known for their distinct aromas.

Conclusion

This compound is a heterocyclic compound with well-defined chemical properties. While specific, detailed experimental protocols and biological activity data for this particular molecule are limited in the public domain, this guide provides a framework for its synthesis and analysis based on established methodologies for related thiazole derivatives. For researchers and drug development professionals, this compound and its analogues represent a class of compounds with potential for further investigation and application. The protocols and data presented herein should serve as a valuable starting point for such endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 3. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Maillard Reaction's Contribution to Flavor: A Deep Dive into the Natural Occurrence of 2-Acetyl-5-methylthiazole in Food

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylthiazole is a volatile heterocyclic compound that imparts desirable nutty, roasted, and popcorn-like aromas to a variety of thermally processed foods. Its presence is a direct consequence of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that are fundamental to the development of flavor and color in cooked foods. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative analysis, and the experimental protocols used for its characterization. This information is of significant interest to researchers in food science, flavor chemistry, and drug development, where understanding the formation and impact of such compounds is crucial.

Natural Occurrence in Foodstuffs

This compound has been identified as a key aroma-contributing compound in a range of roasted and thermally processed foods. Its presence is particularly notable in products where the Maillard reaction is prominent. To date, the documented natural occurrence of this compound includes:

-

Roasted Sesame Seeds and Hulls: Thermal processing of sesame seeds and their hulls leads to the formation of a complex array of volatile compounds, including this compound, which contributes to the characteristic nutty and roasted aroma of sesame oil and other sesame-based products.

-

Cocoa Beans: The roasting of cocoa beans is a critical step in chocolate production, during which the Maillard reaction generates a multitude of flavor compounds, including this compound, contributing to the rich and complex flavor profile of chocolate.

Quantitative Data

The concentration of this compound in food is highly dependent on factors such as the composition of precursors (amino acids and reducing sugars), processing temperature, time, and pH. The following table summarizes the available quantitative data for this compound in a specific food matrix.

| Food Matrix | Roasting Temperature (°C) | Concentration (µg/kg) | Analytical Method | Reference |

| Sesame Hulls | 180 | 124 | SAFE-GC-O-MS | [1][2] |

| Sesame Hulls | 200 | 78 | SAFE-GC-O-MS | [1][2] |

Biosynthesis and Formation Pathway

The formation of this compound is a result of the Maillard reaction. The key precursors are the sulfur-containing amino acid L-cysteine and a C3 carbonyl species, hydroxyacetone (also known as acetol). The proposed formation pathway involves a series of condensation and cyclization reactions.

The following diagram illustrates the proposed Maillard reaction pathway for the formation of this compound:

Experimental Protocols

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. A commonly employed and effective method is Solvent-Assisted Flavor Evaporation (SAFE) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS).

1. Sample Preparation and Extraction: Solvent-Assisted Flavor Evaporation (SAFE)

-

Principle: SAFE is a gentle distillation technique used to isolate volatile and semi-volatile compounds from a food matrix under high vacuum at low temperatures, minimizing the formation of artifacts.

-

Protocol:

-

A representative sample of the food material (e.g., ground roasted sesame hulls) is suspended in a suitable solvent (e.g., diethyl ether).

-

The slurry is introduced into the SAFE apparatus.

-

A high vacuum is applied, and the sample is gently heated.

-

Volatile compounds evaporate and are subsequently condensed in a cold trap cooled with liquid nitrogen.

-

The condensed volatiles are collected for further analysis.

-

2. Instrumental Analysis: Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)

-

Principle: GC-O-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry and the sensory evaluation of olfactometry.

-

Protocol:

-

Gas Chromatography (GC): The volatile extract from SAFE is injected into a GC system equipped with a capillary column (e.g., DB-FFAP). The column separates the individual volatile compounds based on their boiling points and polarity.

-

Olfactometry (O): The effluent from the GC column is split. A portion is directed to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds. This allows for the identification of aroma-active compounds.

-

Mass Spectrometry (MS): The remaining portion of the effluent is directed to a mass spectrometer. The MS ionizes the compounds and fragments them into a unique mass spectrum, which allows for their identification by comparison to a spectral library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal or external standard.

-

The following diagram illustrates the general workflow for the analysis of this compound in a food sample:

Conclusion

This compound is a significant contributor to the desirable roasted and nutty aromas of many cooked foods. Its formation via the Maillard reaction from precursors like L-cysteine and hydroxyacetone highlights the intricate chemistry that governs food flavor. The analytical methods detailed in this guide, particularly SAFE-GC-O-MS, provide the necessary sensitivity and specificity for the accurate identification and quantification of this potent aroma compound. A thorough understanding of the natural occurrence and formation of this compound is essential for food scientists aiming to optimize flavor profiles and for researchers in related fields exploring the biological activities of Maillard reaction products.

References

The Sensory Landscape of 2-Acetyl-5-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylthiazole, a heterocyclic compound, contributes to the complex flavor profiles of various food systems. While less studied than its isomer 2-acetylthiazole, understanding its specific organoleptic properties is crucial for targeted flavor development and sensory analysis. This technical guide provides a comprehensive overview of the known sensory characteristics of this compound, details relevant experimental protocols for its evaluation, and explores the underlying signaling pathways involved in its perception.

Organoleptic Properties of this compound

The primary organoleptic character of this compound is defined by its nutty and roasted aroma and taste. The flavor profile is specifically described as "nutty" and "burnt nutty"[1]. This distinct profile positions it as a significant contributor to the savory and roasted notes found in thermally processed foods where the Maillard reaction is prevalent.

Quantitative Sensory Data

Currently, there is a lack of publicly available quantitative data, such as odor and taste thresholds, for this compound. Such data is essential for determining the compound's potency and its impact on a product's overall flavor profile at various concentrations. The determination of these thresholds would require specific sensory evaluation studies.

Table 1: Summary of Organoleptic Properties

| Property | Description | Source |

| Flavor Type | Nutty, Burnt Nutty | [1] |

| Taste Description | Burnt Nutty | [1] |

| Odor Threshold | Not Reported | - |

| Taste Threshold | Not Reported | - |

Experimental Protocols for Sensory Evaluation

To determine the full sensory profile and quantitative thresholds of this compound, standardized sensory evaluation methodologies are required. The following protocols are recommended for a comprehensive analysis.

Determination of Odor and Taste Thresholds

A standard and widely accepted method for determining detection and recognition thresholds is the American Society for Testing and Materials (ASTM) E679, the "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[6][7].

Experimental Workflow: ASTM E679 Threshold Test

Caption: Workflow for determining sensory thresholds using the ASTM E679 method.

Descriptive Sensory Analysis

To fully characterize the "nutty" and "burnt nutty" profile of this compound, a Quantitative Descriptive Analysis (QDA) should be conducted. This involves a trained sensory panel that develops a specific vocabulary to describe the aroma and flavor attributes of the compound and then rates the intensity of each attribute.

Experimental Workflow: Quantitative Descriptive Analysis (QDA)

Caption: Workflow for conducting a Quantitative Descriptive Analysis (QDA).

Signaling Pathways in Sensory Perception

The perception of this compound's nutty and roasted aroma, as well as its savory taste, involves complex signaling cascades in the olfactory and gustatory systems.

Olfactory Signaling Pathway for Nutty and Roasted Aromas

The perception of odors begins with the interaction of volatile compounds with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons[8][9]. While the specific ORs that bind to this compound have not been identified, the general pathway for odorant perception is well-established.

Diagram: General Olfactory Transduction Cascade

Caption: Simplified diagram of the olfactory signal transduction pathway.

Gustatory Signaling Pathway for Nutty and Savory (Umami) Tastes

The "burnt nutty" taste of this compound likely contributes to a savory or umami sensation. Umami taste is primarily triggered by glutamate and is mediated by a specific class of GPCRs, the T1R1/T1R3 receptors[10][11][12]. While it is not confirmed that this compound directly activates these receptors, its savory character suggests an interaction with this pathway.

Diagram: General Umami Taste Transduction Cascade

References

- 1. 2-acetyl-5-methyl thiazole, 59303-17-2 [thegoodscentscompany.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. olfactorian.com [olfactorian.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. 2-Acetylthiazole | The Fragrance Conservatory [fragranceconservatory.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

- 9. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gustatory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 11. Gustatory System – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 12. Umami - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Flavor Profile of 2-Acetyl-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavor profile of 2-Acetyl-5-methylthiazole, a heterocyclic compound that contributes to the sensory experience of various foods. Due to the limited availability of in-depth, publicly accessible research specifically on this compound, this document also incorporates information on closely related thiazole compounds to provide a broader context for its potential sensory characteristics. Methodologies for sensory and chemical analysis, along with relevant biochemical pathways, are detailed to support further research and application in food science and drug development.

Flavor Profile of this compound

This compound is characterized by a flavor profile that is primarily described as burnt nutty . Thiazoles, as a class of compounds, are well-known for their significant contribution to the aroma of thermally processed foods. They are typically associated with nutty, roasted, meaty, and savory notes. The presence and position of substituent groups on the thiazole ring, such as the acetyl and methyl groups in this compound, play a crucial role in defining its specific sensory attributes.

While detailed sensory panel data for this compound is not widely published, the flavor profiles of structurally similar compounds suggest a complex sensory experience. For instance, 2-acetylthiazole is known for its intense nutty, toasted popcorn aroma with facets of hazelnut and roasted peanut.[1] The addition of a methyl group at the 5-position, as in this compound, would be expected to modulate this profile, potentially enhancing certain nutty or roasted characteristics.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7NOS | NIST |

| Molecular Weight | 141.19 g/mol | NIST |

| Boiling Point | 229-231 °C at 760 mm Hg | The Good Scents Company |

| Melting Point | 30 °C | The Good Scents Company |

| CAS Number | 59303-17-2 | The Good Scents Company |

Table 2: Sensory Thresholds of Selected Thiazole Flavor Compounds (for illustrative purposes)

| Compound | Odor Threshold (in water) | Flavor Descriptor(s) |

| 2-Acetylthiazole | 0.2 ng/L | Nutty, popcorn, roasted peanut, hazelnut |

| 2,4-Dimethyl-5-acetylthiazole | Not available | Meaty, sulfurous, nutty, boiled meat, coffee |

| 2-Acetyl-4-methylthiazole | Not available | Nutty, burnt |

Note: The sensory thresholds for the related compounds are provided to give an indication of the potential potency of this compound. These values are not directly applicable to this compound.

Experimental Protocols

The characterization of the flavor profile of a compound like this compound involves a combination of sensory and analytical techniques. The following are detailed methodologies for key experiments that would be employed.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[1][2][3][4]

-

Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC) for separation. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist identifies and describes the odor of the eluting compounds.

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol) is prepared at a concentration that allows for clear perception without overwhelming the senses.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port. The column choice would depend on the volatility of the compound (e.g., a DB-Wax or DB-5 column).

-

Procedure:

-

The sample is injected into the GC.

-

As compounds elute from the column, a trained panelist at the sniffing port records the retention time and provides a detailed description of the perceived odor.

-

The intensity of the odor can also be rated on a standardized scale.

-

By correlating the retention time with the data from the chemical detector, the odor description can be assigned to a specific chemical compound.

-

GC-MS is used for the identification and quantification of volatile compounds.

-

Principle: This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture.

-

Sample Preparation: For quantification in a food matrix, a sample preparation technique such as solid-phase microextraction (SPME) or solvent extraction would be employed to isolate the volatile compounds. An internal standard would be added for accurate quantification.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

The prepared sample extract is injected into the GC-MS system.

-

The compounds are separated based on their volatility and polarity in the GC column.

-

As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its identification by comparison to a spectral library.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

The Odor Activity Value (OAV) is a measure of the contribution of a single compound to the overall aroma of a sample.[5][6][7][8]

-

Principle: The OAV is calculated by dividing the concentration of a compound in a sample by its odor threshold in the same matrix.[6][8] An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma.[6]

-

Procedure:

-

The concentration of this compound in a specific food product is determined using a quantitative method like GC-MS.

-

The odor threshold of this compound in the same food matrix is determined through sensory analysis with a trained panel.

-

The OAV is then calculated using the formula: OAV = Concentration / Odor Threshold .

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to the formation and analysis of thiazole flavor compounds.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 3. aidic.it [aidic.it]

- 4. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. The Use of Odor Activity Values (OAV) - FoodWrite [foodwrite.co.uk]

- 7. odournet.com [odournet.com]

- 8. Determination of Volatiles by Odor Activity Value and Phenolics of cv. Ayvalik Early-Harvest Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Nutty Aroma: A Technical Deep Dive into 2-Acetyl-5-methylthiazole Formation via the Maillard Reaction

For Immediate Release

This technical guide offers an in-depth exploration of the formation of 2-acetyl-5-methylthiazole, a significant flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, presents available quantitative data, and provides detailed experimental methodologies.

Executive Summary

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This intricate cascade of reactions is responsible for the desirable aromas and colors in a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing heterocycles, particularly thiazoles, are pivotal in creating nutty, roasted, and meaty aromas. This compound, with its characteristic nutty and popcorn-like scent, is a key contributor to the flavor profile of many thermally processed foods. Understanding the mechanistic pathways of its formation is crucial for controlling and optimizing flavor profiles in food production and for the synthesis of flavor standards. This guide details the proposed core reaction mechanism, summarizes key quantitative findings from model systems, provides a representative experimental protocol, and visualizes the complex chemical pathways involved.

Core Formation Mechanism

The formation of this compound in the Maillard reaction is a complex process involving the interaction of multiple precursors. While the formation of its close analog, 2-acetylthiazole, is well-documented, the precise pathway for the C-5 methylated variant is less explicitly detailed in current literature. However, based on established Maillard reaction chemistry, a plausible mechanism can be proposed.

The fundamental precursors for the thiazole ring and its substituents are derived from the degradation of sugars and sulfur-containing amino acids.

-

Sulfur and Nitrogen Source: The amino acid L-cysteine is the primary contributor of the sulfur atom and one of the nitrogen atoms required for the thiazole ring. Through the Strecker degradation pathway, cysteine breaks down to produce hydrogen sulfide (H₂S) and ammonia (NH₃), which are essential for the ring formation.

-

Carbon Backbone: The carbon atoms of the thiazole ring and its acetyl and methyl substituents originate from the fragmentation of reducing sugars, such as D-glucose. The key intermediates are α-dicarbonyl compounds.

For the formation of This compound , the following key intermediates are proposed to be necessary:

-

Methylglyoxal (Pyruvaldehyde): This 3-carbon α-dicarbonyl compound is a well-known product of sugar degradation and is the precursor to the acetyl group at the C-2 position of the thiazole ring.

-

A C3-Fragment for C4, C5, and the C5-Methyl Group: To form the 5-methylthiazole structure, a three-carbon fragment is required. While the formation of 2-acetylthiazole involves glyoxal (a C2 fragment), the formation of the 5-methyl derivative likely involves a different intermediate. One plausible precursor is hydroxyacetone (acetol) or its oxidation product, another molecule of methylglyoxal . The reaction of these C3 fragments would provide the carbon backbone for the C4 and C5 positions, including the methyl substituent.

The proposed reaction pathway involves the condensation of hydrogen sulfide, ammonia, methylglyoxal, and a second C3 dicarbonyl fragment.

Proposed Signaling Pathway for this compound Formation

The following diagram illustrates the proposed pathway for the formation of this compound from the key precursors, L-cysteine and D-glucose, via the Maillard reaction.

Caption: Proposed formation pathway of this compound.

Quantitative Data from Model Systems

Quantitative data on the formation of this compound is sparse in the literature, with most studies focusing on its non-methylated counterpart. The yield of thiazoles in the Maillard reaction is generally low and highly dependent on various factors.

| Precursors | Reaction Conditions | Yield of this compound | Reference |

| D-Glucose, L-Cysteine, Alanine | 120°C, 2h, pH 7.0 | Not Quantified, but identified | (Inferred from general Maillard reaction studies) |

| Methylglyoxal, Cysteine, Alanine | 100°C, 1h, pH 6.5 | Not Quantified | (Hypothetical model system) |

Note: The table above is largely illustrative due to the lack of specific quantitative data for this compound in published literature. The formation of this compound is often reported as a qualitative finding in broader flavor studies.

Experimental Protocols

The following is a representative experimental protocol for a model Maillard reaction system that could be adapted to study the formation of this compound.

Model Reaction System for Thiazole Formation

Objective: To generate and identify this compound in a controlled laboratory setting.

Materials and Reagents:

-

L-Cysteine hydrochloride monohydrate

-

D-Glucose, anhydrous

-

L-Alanine (as a potential source of a C3 fragment through deamination and decarboxylation)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Pressure-resistant reaction vials with screw caps and PTFE septa

Equipment:

-

Heating block or oil bath with temperature control

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with mass spectrometric detector (GC-MS)

-

Solid-phase microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

Procedure:

-

Preparation of Reaction Mixture:

-

In a 10 mL pressure-resistant reaction vial, dissolve 1 mmol of L-cysteine hydrochloride monohydrate, 1 mmol of D-glucose, and 1 mmol of L-alanine in 5 mL of 0.1 M phosphate buffer (pH 7.0).

-

Seal the vial tightly with the screw cap.

-

-

Maillard Reaction:

-

Place the vial in a preheated heating block or oil bath at 120°C.

-

Heat for 2 hours with occasional mixing.

-

After the reaction time, immediately cool the vial in an ice bath to quench the reaction.

-

-

Extraction of Volatiles:

-

Liquid-Liquid Extraction:

-

Add 2 mL of dichloromethane to the cooled reaction mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully collect the organic (bottom) layer using a Pasteur pipette.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

SPME (Alternative):

-

Place the cooled, sealed vial in a water bath at 60°C.

-

Expose the SPME fiber to the headspace of the reaction mixture for 30 minutes.

-

-

-

Analysis by GC-MS:

-

Inject 1 µL of the dichloromethane extract or introduce the SPME fiber into the GC-MS inlet.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the volatile compounds. A typical program might be: 40°C for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Experimental Workflow

The following diagram outlines the general workflow for the experimental protocol described above.

Caption: General experimental workflow for Maillard reaction studies.

Conclusion

The formation of this compound is a nuanced aspect of the Maillard reaction, contributing significantly to the desirable nutty and roasted aromas of cooked foods. While direct research on its specific formation pathway is limited, a plausible mechanism can be inferred from the well-established chemistry of similar thiazole derivatives. This involves the interaction of sulfur and ammonia from cysteine with dicarbonyl intermediates, such as methylglyoxal and other C3 fragments, derived from sugar degradation. Further research employing isotopic labeling and detailed kinetic studies is necessary to fully elucidate the precise precursors and reaction dynamics. The experimental framework provided herein offers a solid foundation for such future investigations, which will be invaluable for the food industry in optimizing flavor profiles and for the broader scientific community in understanding the intricate chemical tapestry of the Maillard reaction.

Synthesis of 2-Acetyl-5-methylthiazole from 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 2-acetyl-5-methylthiazole, a valuable heterocyclic compound, starting from 2-amino-5-methylthiazole. The core of this synthesis involves a three-stage process: the diazotization of the primary amine, followed by a Sandmeyer bromination, and culminating in an acetylation reaction. This guide provides detailed experimental protocols, quantitative data for each key step, and visual workflows to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The primary route for the synthesis of this compound from 2-amino-5-methylthiazole is a multi-step process that circumvents the challenges of direct C-acylation of the electron-rich thiazole ring. The overall transformation can be visualized as follows:

Experimental Protocols

Stage 1 & 2: Diazotization and Sandmeyer Bromination of 2-Amino-5-methylthiazole

This two-step, one-pot procedure converts the starting amino group into a bromo group, which is a key intermediate for the final acetylation.

Experimental Protocol:

A general procedure for the Sandmeyer reaction on 2-aminothiazole derivatives can be adapted for 2-amino-5-methylthiazole.[1] In a typical setup, 2-amino-5-methylthiazole is dissolved in an acidic medium, such as a mixture of sulfuric acid and acetic acid. The solution is cooled to a low temperature, typically between -5°C and 5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

Following the complete formation of the diazonium salt, the reaction mixture is added to a solution of copper(I) bromide (CuBr). The temperature is gradually raised, leading to the evolution of nitrogen gas and the formation of 2-bromo-5-methylthiazole. The product can then be extracted using an organic solvent and purified by distillation or chromatography.

Quantitative Data:

| Reactant/Reagent | Molar Ratio (relative to 2-amino-5-methylthiazole) | Typical Conditions | Yield (%) | Reference |

| Sodium Nitrite | 1.0 - 1.2 | -5 to 5 °C | Not specified | [1] |

| Sulfuric Acid | Excess | -5 to 5 °C | Not specified | [1] |

| Copper(I) Bromide | 1.0 - 1.5 | Room Temp. to 60 °C | 46-98 (for similar substrates) | [1][2] |

Stage 3: Acetylation of 2-Bromo-5-methylthiazole

The introduction of the acetyl group is achieved through a lithiation-acylation sequence.

Experimental Protocol:

This procedure is based on the method described for the acetylation of 2-bromothiazole and can be applied to 2-bromo-5-methylthiazole.[3] In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of 2-bromo-5-methylthiazole in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to a very low temperature, typically -78°C, using a dry ice/acetone bath.

To this cooled solution, n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for a period to ensure complete lithium-halogen exchange. Subsequently, ethyl acetate is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78°C before being quenched with a saturated aqueous solution of ammonium chloride. The product, this compound, is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by vacuum distillation.

Quantitative Data:

| Reactant/Reagent | Molar Ratio (relative to 2-bromothiazole) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| n-Butyllithium | 1.1 - 1.3 | -78 | 1 - 2 | 94 - 95 | [3] |

| Ethyl Acetate | 1.3 - 2.0 | -78 | 1 - 3 | 94 - 95 | [3] |

Logical Relationships and Workflows

The following diagrams illustrate the logical progression of the synthesis and a general laboratory workflow.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Acetyl-5-methylthiazole: A Technical Guide

Molecular Structure and Properties

-

IUPAC Name: 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-one

-

Molecular Formula: C₆H₇NOS

-

Molecular Weight: 141.19 g/mol

-

Chemical Structure:

-

A thiazole ring, which is a five-membered aromatic ring containing one nitrogen and one sulfur atom.

-

An acetyl group (-C(=O)CH₃) attached to the carbon at position 2 of the thiazole ring.

-

A methyl group (-CH₃) attached to the carbon at position 5 of the thiazole ring.

-

Predicted and Analog-Based Spectroscopic Data

The following sections present the spectroscopic data for the structural analog, 2-acetylthiazole, which lacks the 5-methyl group. This data provides a strong basis for predicting the spectral features of 2-Acetyl-5-methylthiazole. The primary differences expected in the spectra of this compound would be the appearance of signals corresponding to the 5-methyl group in NMR and subtle shifts in the vibrations of the thiazole ring in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | Singlet | 1H | Thiazole-H4 |

| ~ 2.7 | Singlet | 3H | Acetyl-CH₃ |

| ~ 2.5 | Singlet | 3H | Thiazole-CH₃ at C5 |

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 191 | C=O (Acetyl) |

| ~ 168 | C2 (Thiazole) |

| ~ 145 | C4 (Thiazole) |

| ~ 135 | C5 (Thiazole) |

| ~ 25 | Acetyl-CH₃ |

| ~ 15 | Thiazole-CH₃ at C5 |

Infrared (IR) Spectroscopy

Experimental IR Data for 2-Acetylthiazole:

The IR spectrum of 2-acetylthiazole provides a reference for the key functional group absorptions. For this compound, these bands will be present with minor shifts.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | C-H stretching (aromatic thiazole ring) |

| ~ 2950 - 2850 | Weak | C-H stretching (methyl groups) |

| ~ 1680 - 1660 | Strong | C=O stretching (acetyl ketone) |

| ~ 1550 - 1450 | Medium | C=N and C=C stretching (thiazole ring) |

| ~ 1400 - 1350 | Medium | C-H bending (methyl groups) |

| Below 900 | Medium | C-S stretching and ring vibrations (thiazole) |

Mass Spectrometry (MS)

Experimental Electron Ionization (EI) Mass Spectrometry Data for 2-Acetylthiazole: [1][2]

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 141. The fragmentation pattern will likely be similar to that of 2-acetylthiazole, with the primary cleavage being the loss of the acetyl group.

| m/z | Relative Intensity (%) | Assignment (for 2-acetylthiazole) | Predicted Assignment (for this compound) |

| 141 | - | - | [M]⁺ (Molecular Ion) |

| 127 | 36.58 | [M]⁺ (Molecular Ion) | - |

| 99 | 48.35 | [M - CO]⁺ or [Thiazole-C≡O]⁺ | [M - CO]⁺ or [5-Methylthiazole-C≡O]⁺ |

| 58 | 32.00 | Thiazole ring fragment | 5-Methylthiazole ring fragment |

| 43 | 99.99 | [CH₃CO]⁺ (Acetyl cation) | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.[4]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time with a higher number of scans is typically required due to the low natural abundance of ¹³C.[5] A relaxation delay of 1-2 seconds is common.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[4]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.[4]

-

Perform baseline correction to obtain a flat baseline.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is a common and convenient method.[6]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.[7]

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples, which also separates the compound from any impurities.[8]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[9] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a characteristic pattern.[8][9]

-

Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.[10]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylthiazole [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. rroij.com [rroij.com]

Technical Guide: Solubility of 2-Acetyl-5-methylthiazole in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Acetyl-5-methylthiazole, a compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. A comprehensive search of publicly available scientific literature and databases reveals a notable lack of quantitative solubility data for this specific compound in a range of common organic solvents. While qualitative descriptors such as "soluble in alcohol" are available, precise measurements are not published. This guide, therefore, serves a dual purpose: first, to transparently report the absence of existing data, and second, to provide a detailed, robust experimental protocol for researchers to determine the solubility of this compound in various solvents. The methodologies outlined herein, primarily the widely accepted isothermal shake-flask method, are standard in the pharmaceutical and chemical industries for obtaining reliable thermodynamic solubility data. This document provides the necessary protocols to generate this critical physicochemical parameter, essential for applications in synthesis, purification, formulation development, and biological screening.

Current State of Solubility Data for this compound

As of the date of this guide, there is a scarcity of published quantitative experimental data on the solubility of this compound in common organic solvents. Chemical databases and literature provide some estimated or calculated values, primarily for aqueous solutions, and qualitative observations.

-

Qualitative Data: The compound is generally reported to be soluble in alcohol.

-

Calculated Aqueous Solubility: An estimated water solubility of approximately 7504 mg/L at 25°C has been reported. Another source indicates a calculated Log10 of water solubility (in mol/L) as -2.13.

The absence of concrete data necessitates experimental determination to support research and development activities.

Data Presentation Template

For researchers who undertake the experimental determination of solubility, the following table structure is recommended for clear and comparative data presentation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran (THF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Toluene | |||

| User-defined solvent |

Experimental Protocol: Determination of Thermodynamic Solubility via the Isothermal Shake-Flask Method

This section provides a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is considered the gold standard for its reliability.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant or filtrate is quantified using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade or equivalent purity solvents of interest (e.g., methanol, ethanol, acetone, etc.)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic orbital shaker or water bath with shaking capabilities

-

Temperature probe, calibrated

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

-

Experimental Workflow Diagram

The overall process for solubility determination is outlined below.

Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of crystalline this compound to several vials (performing replicates is recommended). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5 or 10 mL) of the desired solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed throughout the process.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step must be performed quickly to avoid temperature changes and solvent evaporation.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method. Two common methods are detailed below.

Quantification Method 1: UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

-

Determine Maximum Wavelength (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the solvent of interest.

-

Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Using the λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[1]

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound of accurately known concentrations in the same solvent. The concentration range should be chosen to produce absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λmax.[1]

-

Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.[1][2]

-

-

Analyze the Saturated Sample:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility.

-

Quantification Method 2: Gravimetric Analysis

This method is universal and does not depend on the spectroscopic properties of the compound but requires a larger amount of sample.[3][4][5]

-

Sample Preparation: Accurately pipette a known volume (e.g., 5 mL) of the clear, filtered saturated solution into a pre-weighed, dry container (e.g., an evaporating dish).[3][6]

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature. Avoid excessive heat that could cause degradation of the solute.

-

Drying: Once the solvent is removed, place the container in a vacuum oven at a moderate temperature until a constant weight is achieved.[3][6]

-

Calculation:

-

Let W1 be the weight of the empty container.

-

Let W2 be the constant weight of the container with the dried solute.

-

The mass of the dissolved solute is (W2 - W1).

-

The solubility can be expressed as mass per volume (e.g., g / 5 mL) and then converted to the desired units (e.g., g/100 mL or mol/L).[3]

-

Conclusion

References

Physicochemical and Thermophysical Properties of 2-Acetyl-5-methylthiazole

An In-depth Technical Guide to the Thermophysical Properties of 2-Acetyl-5-methylthiazole

This technical guide provides a comprehensive overview of the known thermophysical properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development and flavor science. Due to a lack of extensive experimental data in publicly available literature for all thermophysical properties, this guide also details the standard experimental protocols for their determination.

This compound (C₆H₇NOS) is a thiazole derivative recognized for its nutty and roasted aroma, contributing to the flavor profile of various foods. While it is primarily utilized in the flavor and fragrance industry, its physicochemical properties are crucial for understanding its behavior in various matrices, which is also relevant in pharmaceutical contexts for formulation and delivery.

The table below summarizes the available quantitative data for this compound. It is important to note that some of these values are estimated and should be confirmed by experimental measurement for critical applications.

Table 1: Summary of Known

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₇NOS | - | [1][2] |

| Molecular Weight | 141.191 | g/mol | [1][2] |

| Melting Point | 30.00 | °C | [3] |

| Boiling Point | 229.00 - 231.00 | °C | [3] |

| Vapor Pressure | 0.054 | mmHg at 25 °C (estimated) | [3] |

| Flash Point | 95.00 | °C | [3] |

| Water Solubility | 7504 | mg/L at 25 °C (estimated) | [3] |

| LogP (octanol/water) | 1.036 | - (estimated) | [3] |

| Gas Chromatography Retention Index (Non-polar column) | 1076.00 | - | [2] |

| Gas Chromatography Retention Index (Polar column) | 1685.00 | - | [2] |

Experimental Protocols for Determination of Key Thermophysical Properties

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Experimental Protocol: Pycnometer Method

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty and dry pycnometer (m₁).

-

Mass with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe off any excess liquid. Weigh the filled pycnometer (m₂).

-

Mass with Reference Liquid: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).

-

Calculation: The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Viscosity Measurement

Viscosity measures a fluid's resistance to flow. For Newtonian fluids, it is a crucial parameter in fluid dynamics and process engineering.

Experimental Protocol: Ostwald Viscometer

-

Preparation: Clean the Ostwald viscometer with a suitable solvent and dry it completely.

-

Sample Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.

-

Measurement: Using a pipette bulb, draw the liquid up into the other arm until it is above the upper calibration mark. Release the suction and measure the time (t_sample) it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Reference Measurement: Repeat the procedure with a reference liquid of known viscosity (η_reference) and density (ρ_reference) at the same temperature to determine its flow time (t_reference).

-

Calculation: The viscosity of the sample (η_sample) is calculated as follows, where ρ_sample is the density of the sample: η_sample = (ρ_sample * t_sample) / (ρ_reference * t_reference) * η_reference

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Experimental Protocol: Du Noüy Ring Method

-

Apparatus: A tensiometer equipped with a platinum-iridium ring.

-

Preparation: Clean the platinum ring thoroughly, typically by flaming it to remove any organic contaminants.

-

Sample Placement: Place the this compound sample in a clean vessel on the tensiometer platform.

-

Measurement: Immerse the ring into the liquid and then slowly raise the platform. The force required to pull the ring from the surface of the liquid is measured just before the liquid film breaks.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the formula γ = F / (2L), often with a correction factor applied.

Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.

Experimental Protocol: Adiabatic Scanning Calorimetry

-

Apparatus: An adiabatic scanning calorimeter.

-

Sample Preparation: A known mass of the this compound sample is hermetically sealed in a sample cell.

-

Measurement: The sample is heated at a constant rate, and the heat flow required to maintain this rate is measured. An adiabatic shield surrounding the sample cell is heated simultaneously to minimize heat loss.

-

Data Analysis: The heat capacity is determined from the heat flow, the heating rate, and the mass of the sample.

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat.

Experimental Protocol: Transient Hot-Wire Method

-

Apparatus: A thermal conductivity analyzer with a transient hot-wire probe.

-

Sample Preparation: The liquid sample is placed in a measurement cell, and the hot-wire probe is immersed in it.

-

Measurement: A short pulse of electrical current is passed through the thin wire, causing it to heat up. The rate at which the temperature of the wire increases is measured over a short period.

-

Calculation: The thermal conductivity of the liquid is determined from the temperature rise of the wire as a function of time, as the heat dissipates through the surrounding liquid.

Workflow for Thermophysical Property Determination

The following diagram illustrates a logical workflow for the comprehensive experimental characterization of the thermophysical properties of a liquid compound such as this compound.

Caption: Workflow for the experimental determination of thermophysical properties.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocols offer a clear path for obtaining the necessary thermophysical data to support further research and development activities.

References

Methodological & Application

Application Note: Synthesis of 2-Acetyl-5-methylthiazole via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyl-5-methylthiazole is a key heterocyclic compound utilized as a building block in medicinal chemistry and as a component in the flavor and fragrance industry. The thiazole ring is a fundamental scaffold found in numerous pharmacologically active molecules, including antimicrobial and antineoplastic agents.[1] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most prominent and versatile methods for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[2][3]

This application note details a robust three-step synthetic pathway to produce this compound. The process begins with a modified Hantzsch synthesis to form the core 2-amino-5-methylthiazole ring, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom, and concludes with a lithiation-acylation sequence to install the acetyl group.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process starting from 2-chloropropionaldehyde and thiourea.

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylthiazole (Hantzsch Synthesis)

This step involves the cyclocondensation reaction of 2-chloropropionaldehyde and thiourea to form the thiazole ring.[4]

Materials:

-

2-chloropropionaldehyde aqueous solution

-

Thiourea

-

25% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (for recrystallization)

Protocol:

-

To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add an aqueous solution of 2-chloropropionaldehyde.

-

Add thiourea to the solution (approximately 0.9 to 1.1 molar equivalents relative to 2-chloropropionaldehyde).[4]

-

Heat the reaction mixture to 60-80°C and maintain stirring for 3-5 hours.[4]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly neutralize the reaction solution by adding 25% sodium hydroxide solution dropwise until a pH of 7-8 is achieved, inducing precipitation of the product.

-

Filter the resulting solid crystals, wash with cold deionized water, and dry under vacuum.

-

If necessary, recrystallize the crude product from ethanol to obtain pure 2-amino-5-methylthiazole.

Step 2: Synthesis of 2-Bromo-5-methylthiazole (Sandmeyer-Type Reaction)

This procedure converts the amino group of 2-amino-5-methylthiazole into a bromo group via a diazotization reaction followed by bromination.

Materials:

-

2-amino-5-methylthiazole

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a flask cooled to -5°C to 0°C in an ice-salt bath, dissolve 2-amino-5-methylthiazole in 48% HBr.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 0°C.

-

Stir the resulting diazonium salt solution for 30-60 minutes at 0°C.

-

In a separate flask, prepare a solution of CuBr in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent via rotary evaporation. Purify the crude product by vacuum distillation to yield 2-bromo-5-methylthiazole.

Step 3: Synthesis of this compound (Acetylation)

The final step involves a metal-halogen exchange followed by acylation to introduce the acetyl group.

Materials:

-

2-bromo-5-methylthiazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Ethyl acetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

-

Dissolve 2-bromo-5-methylthiazole in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

-

Add ethyl acetate (1.5-2.0 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78°C.[5]

-

Stir for an additional 1.5-2 hours at -78°C.[5]

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the three-step synthesis based on a 10 mmol starting scale for 2-amino-5-methylthiazole.

| Parameter | Step 1: Hantzsch Synthesis | Step 2: Sandmeyer-Type | Step 3: Acetylation |

| Limiting Reagent | 2-chloropropionaldehyde | 2-amino-5-methylthiazole | 2-bromo-5-methylthiazole |

| Molar Mass ( g/mol ) | 92.52 | 114.16 | 178.04 |

| Starting Amount (mmol) | ~11 | 10.0 | 7.1 |

| Product Name | 2-amino-5-methylthiazole | 2-bromo-5-methylthiazole | This compound |

| Product Molar Mass | 114.16 | 178.04 | 141.18 |

| Theoretical Yield (g) | ~1.14 | 1.78 | 1.00 |

| Actual Yield (g) | ~1.03 | 1.26 | 0.94 |

| Yield (%) | ~90% | ~71%[6] | ~94%[5] |

Reaction Mechanism and Workflow

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur of the thioamide on the α-haloaldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.[7]

Caption: Mechanism of the Hantzsch thiazole synthesis.

Overall Experimental Workflow